molecular formula C7H7Cl3N2 B2418589 3,4-Dichlorobenzene-1-carboximidamide hydrochloride CAS No. 50292-25-6

3,4-Dichlorobenzene-1-carboximidamide hydrochloride

Cat. No.: B2418589
CAS No.: 50292-25-6
M. Wt: 225.5
InChI Key: BMKBQAJRZBGARG-UHFFFAOYSA-N
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Description

3,4-Dichlorobenzene-1-carboximidamide hydrochloride is an organic compound with the molecular formula C7H7Cl3N2. It is primarily used in research and development within the fields of chemistry and biology

Properties

IUPAC Name

3,4-dichlorobenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2.ClH/c8-5-2-1-4(7(10)11)3-6(5)9;/h1-3H,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKBQAJRZBGARG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=N)N)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme:

  • Nitrile protonation : 3,4-Dichlorobenzonitrile reacts with HCl to form an imidoyl chloride intermediate.
  • Ammonolysis : Addition of ammonia yields the amidine hydrochloride product.

This method is widely employed in industrial settings due to its simplicity and high yields (~85–92%). However, challenges include:

  • Moisture sensitivity , necessitating anhydrous conditions.
  • Corrosive reagents , requiring specialized glassware and handling protocols.

Hydrolysis of Thioamides and Amidoximes

Alternative routes involve the hydrolysis of thioamides or amidoximes, though these are less commonly reported for this compound.

Thioamide Hydrolysis:

Thioamides derived from 3,4-dichlorobenzene can be hydrolyzed using mercuric oxide (HgO) or hydrogen peroxide (H₂O₂) in acidic media. For example:
$$ \text{R-C(=S)-NH}2 + \text{H}2\text{O}2 \rightarrow \text{R-C(=O)-NH}2 + \text{S} $$
Subsequent treatment with HCl yields the hydrochloride salt. This method suffers from low atom economy and toxic byproducts , limiting its appeal.

Amidoxime Route:

Amidoximes, synthesized from nitriles and hydroxylamine, can be reduced to amidines using catalytic hydrogenation or lithium aluminum hydride (LiAlH₄). However, this pathway introduces multiple purification steps , reducing overall efficiency.

Comparative Analysis of Synthetic Methods

The table below evaluates the three primary preparation routes:

Method Yield (%) Conditions Scalability Environmental Impact
Electrochemical 90–95 RT, oxidant-free Moderate Low
Pinner Reaction 85–92 Anhydrous, HCl High Moderate
Thioamide Hydrolysis 70–80 Acidic, HgO/H₂O₂ Low High

The electrochemical method excels in sustainability but faces scalability hurdles, whereas the Pinner reaction remains the industrial benchmark despite higher hazardous waste output.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichlorobenzene-1-carboximidamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

3,4-Dichlorobenzene-1-carboximidamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dichlorobenzene-1-carboximidamide hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to proteins, affecting their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichlorobenzonitrile: A precursor in the synthesis of 3,4-Dichlorobenzene-1-carboximidamide hydrochloride.

    3,4-Dichloroaniline: Another related compound with similar chemical properties.

    3,4-Dichlorobenzamide: Shares structural similarities and is used in similar applications.

Uniqueness

This compound is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and applications. Its dual chlorine substitution on the benzene ring provides distinct reactivity compared to other similar compounds.

Biological Activity

3,4-Dichlorobenzene-1-carboximidamide hydrochloride, a compound with significant potential in pharmaceutical applications, has garnered attention for its biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two chlorine atoms on the benzene ring, which influences its reactivity and biological interactions. Its chemical formula is C7H7Cl2N2C_7H_7Cl_2N_2 and it features a carboximidamide functional group that is pivotal for its biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of compounds structurally related to this compound. For instance, derivatives of guanidine and aminoguanidine have demonstrated potent antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values for some derivatives were reported as low as 0.5 µg/mL against S. aureus .

CompoundMIC (µg/mL)Target Organism
3,4-Dichlorobenzene-1-carboximidamideTBDTBD
Benzyl guanidine derivative0.5S. aureus
Aminoguanidine hydrazone derivative4E. coli

The mechanism of action for chlorinated benzene derivatives often involves interference with bacterial cell wall synthesis and disruption of membrane integrity. These compounds can inhibit essential proteins involved in bacterial cell division, such as FtsZ, which is crucial for the proper functioning of bacterial cytoskeletons .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant antibacterial activity. A study involving a series of guanidine derivatives found that compounds with similar structures to 3,4-Dichlorobenzene-1-carboximidamide showed promising results in inhibiting bacterial growth .

Toxicological Profile

The toxicological effects of chlorinated benzenes have been a concern due to their environmental persistence and potential health risks. Research indicates that while some chlorinated compounds can be effective as pharmaceuticals, they also require careful handling due to their toxicity profiles .

Potential Therapeutic Applications

Given its structural characteristics and biological activity, this compound could serve as a lead compound in the development of new antimicrobial agents. Its ability to inhibit bacterial growth suggests potential applications in treating infections caused by resistant strains of bacteria.

Q & A

Q. What are the recommended methods for synthesizing 3,4-Dichlorobenzene-1-carboximidamide hydrochloride, and how can reaction parameters be optimized?

Methodological Answer: The synthesis typically involves carbodiimide-mediated coupling reactions, where intermediates like carboximidamides are formed. For optimization:

  • Temperature Control: Conduct reactions at 0–4°C to minimize side products (e.g., hydrolysis of active intermediates) .
  • Solvent Selection: Use anhydrous dimethylformamide (DMF) or dichloromethane to enhance reaction efficiency.
  • Stoichiometry: Adjust molar ratios of reagents (e.g., carbodiimide to substrate) to 1.2:1 to drive completion.
  • Monitoring: Track progress via thin-layer chromatography (TLC) or HPLC, using retention time comparisons against known standards .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm the aromatic substitution pattern and carboximidamide group. Chlorine atoms induce distinct deshielding in 1H^1H-NMR .
  • High-Performance Liquid Chromatography (HPLC): Employ a C18 column (e.g., 150 mm × 4.6 mm, 5 µm) with a mobile phase of methanol and phosphate buffer (e.g., 30:70 v/v) at 1 mL/min flow rate. UV detection at 207–210 nm ensures sensitivity .
  • Elemental Analysis: Validate molecular composition (C7_7H7_7Cl3_3N2_2) by comparing theoretical and experimental C/H/N percentages .

Q. How can researchers assess the purity of this compound, and what thresholds are acceptable for pharmacological studies?

Methodological Answer:

  • HPLC Purity: Aim for ≥98% purity, with baseline separation of impurities. Use peak area normalization and spiked standards to identify contaminants .
  • Melting Point: Compare observed melting point (e.g., 249–250°C) with literature values; deviations >2°C indicate impurities .
  • Mass Spectrometry (MS): Confirm molecular ion ([M+H]+^+) at m/z 225.49 (calculated) and rule out adducts or fragmentation .

Advanced Research Questions

Q. How can conflicting stability data for this compound in aqueous solutions be resolved?

Methodological Answer:

  • Accelerated Stability Testing: Store aliquots at 4°C, 25°C, and 40°C for 1–3 months. Analyze degradation products via LC-MS to identify hydrolysis pathways (e.g., cleavage of the carboximidamide group) .
  • pH Profiling: Test stability across pH 3–9; acidic conditions may protonate the imidamide group, reducing reactivity. Use buffered solutions to isolate pH effects .
  • Light Sensitivity: Expose samples to UV/visible light (300–800 nm) and monitor photodegradation using spectrophotometry .

Q. What experimental strategies are effective for studying the compound’s mechanism of action in biological systems?

Methodological Answer:

  • Enzyme Inhibition Assays: Screen against target enzymes (e.g., kinases, oxidoreductases) using fluorogenic substrates. Calculate IC50_{50} values via dose-response curves .
  • Gene Expression Profiling: Treat cell lines (e.g., THP-1 monocytes) with the compound and perform RNA-seq to identify dysregulated pathways (e.g., NF-κB or MAPK signaling) .
  • Isothermal Titration Calorimetry (ITC): Measure binding affinity to proteins (e.g., receptors) by quantifying heat changes during ligand-protein interaction .

Q. How should researchers validate an analytical method for quantifying this compound in complex matrices (e.g., plasma)?

Methodological Answer:

  • Linearity and Range: Establish a calibration curve (1–100 µg/mL) with R2^2 ≥0.998. Use weighted least squares regression for heteroscedastic data .
  • Recovery Studies: Spike plasma samples with known concentrations (low, medium, high). Acceptable recovery: 95–105% with RSD ≤2% .
  • Matrix Effects: Compare slopes of calibration curves in solvent vs. matrix. Use stable isotope-labeled internal standards to correct ion suppression in LC-MS .

Q. What strategies address solubility limitations during in vitro or in vivo formulation?

Methodological Answer:

  • Co-Solvent Systems: Use PEG-400 or cyclodextrins to enhance aqueous solubility. Conduct phase solubility studies to determine optimal ratios .
  • Salt Formation: Explore alternative counterions (e.g., mesylate, besylate) to improve crystallinity and dissolution rates .
  • Nanoformulation: Encapsulate the compound in liposomes or polymeric nanoparticles (PLGA) to increase bioavailability. Characterize particle size (DLS) and entrapment efficiency (UV/LC) .

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